

Arbaclofen's Long-Term Profile: A Comparative Analysis of Safety and Efficacy

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A detailed examination of **Arbaclofen**'s performance in clinical trials for spasticity in Multiple Sclerosis and social function in Autism Spectrum Disorder, benchmarked against alternative treatments.

Arbaclofen, the R-enantiomer of baclofen, has been the subject of extensive clinical investigation to validate its long-term safety and efficacy across different neurological conditions. As a selective GABA-B receptor agonist, **Arbaclofen** is designed to offer a more targeted therapeutic effect with an improved tolerability profile compared to its racemic counterpart, baclofen. This guide provides a comprehensive comparison of **Arbaclofen** with placebo and active comparators, supported by data from key clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of **Arbaclofen** in Multiple Sclerosis (MS)-related spasticity and Autism Spectrum Disorder (ASD).

Efficacy in Multiple Sclerosis Spasticity (12-Week, Phase 3 Study - NCT01743651)



Outcome Measure	Arbaclofen ER (40 mg/day)	Placebo
Change from Baseline in TNmAS-MAL Score	-1.67	-1.28
p-value vs. Placebo	0.048	N/A
CGIC Score	0.36	0.45
p-value vs. Placebo	0.43	N/A

ER: Extended-Release, TNmAS-MAL: Total Numeric-transformed Modified Ashworth Scale in the Most Affected Limb, CGIC: Clinical Global Impression of Change. A negative change in TNmAS indicates improvement. A positive CGIC score indicates improvement.

Long-Term Safety in Multiple Sclerosis Spasticity (52-

Week. Open-Label Extension Study)

Adverse Event (Frequency >10%)	Arbaclofen ER (up to 80 mg/day)
Urinary tract disorder	34.7%
Muscular weakness	23.8%
Nausea	21.7%
Asthenia (weakness or lack of energy)	18.9%
Dizziness	16.1%
Somnolence (drowsiness)	12.7%

Most adverse events reported in this long-term study were of mild to moderate severity.[1]

Efficacy in Autism Spectrum Disorder (Phase 2 Study)

In a Phase 2 study involving 150 participants with ASD, **Arbaclofen** did not show a significant difference from placebo on the primary outcome measure, the Aberrant Behavior Checklist Social Withdrawal/Lethargy subscale.[2] However, a secondary analysis indicated an improvement on the clinician-rated Clinical Global Impression of Severity.[2] A post-hoc



analysis of participants with a consistent rater also suggested greater improvement in the Vineland Adaptive Behavior Scales II socialization domain for those receiving **Arbaclofen**.[2]

Experimental Protocols

Key Experiment: Phase 3, Randomized, Controlled Trial of Arbaclofen ER for Spasticity in Multiple Sclerosis (NCT01743651)

Objective: To evaluate the efficacy and safety of **Arbaclofen** extended-release (ER) tablets compared with placebo and racemic baclofen in adults with spasticity due to multiple sclerosis. [3][4]

Methodology:

- Study Design: A multicenter, randomized, double-blind, active- and placebo-controlled, parallel-group study.[5]
- Participants: Adults aged 18-65 years with a confirmed diagnosis of MS and spasticity, with a
 Total Numeric-transformed Modified Ashworth Scale (TNmAS) score of ≥6 in the most
 affected limb.[5] Patients on stable doses of disease-modifying therapies for at least three
 months were included.[5]
- Intervention: Participants were randomized to receive Arbaclofen ER (40 mg/day), baclofen (80 mg/day), or placebo for 12 weeks.[3]
- Primary Endpoints:
 - Change from baseline to week 12 in the TNmAS score in the most affected limb (TNmAS-MAL).[3][5]
 - Clinical Global Impression of Change (CGIC) score at week 12.[3][5]
- Assessments: Efficacy and safety assessments were conducted at baseline and various time points throughout the 12-week treatment period.



Key Experiment: Phase 2, Randomized, Controlled Trial of Arbaclofen in Children and Adolescents with Autism Spectrum Disorder (AIMS-2-TRIALS-CT1 - NCT03682978)

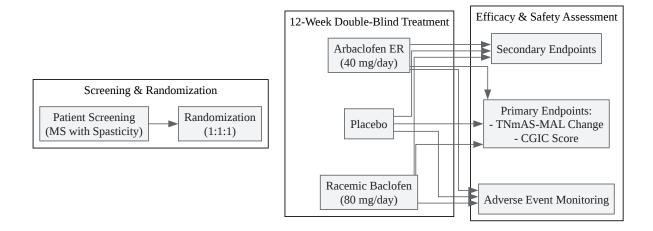
Objective: To explore the efficacy, safety, and tolerability of **Arbaclofen** for improving social function in children and adolescents with Autism Spectrum Disorder (ASD).[6][7][8]

Methodology:

- Study Design: An international, multi-site, double-blind, parallel-group, randomized clinical trial.[7][9]
- Participants: 130 male and female participants aged 5 to 17 years with a diagnosis of ASD and fluent speech.[7][9] Participants on stable psychotherapeutic or psychosocial interventions for at least three months were eligible.[6]
- Intervention: Participants were randomized on a 1:1 ratio to receive either Arbaclofen or placebo for a 16-week treatment period.[6][7] The medication was titrated over the first 5 weeks.[7][9]
- Primary Endpoint: The effect on social function from baseline to week 16, as measured by the Socialization domain of the Vineland Adaptive Behavior Scales, 3rd edition (Vineland-3). [7][9]
- Secondary Endpoints: Included the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I), as well as other measures of adaptive function and co-occurring behavioral problems.[7][9]

Mandatory Visualizations

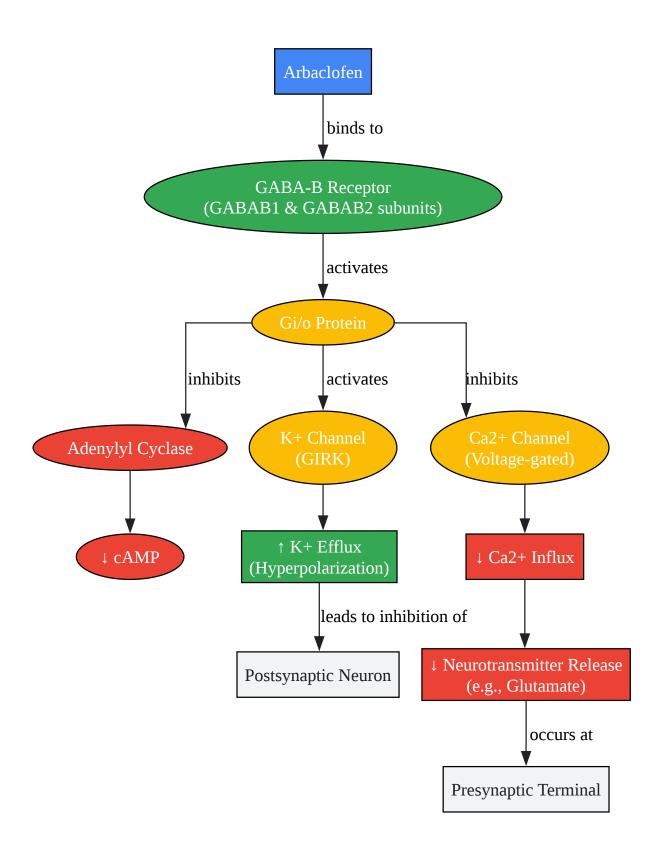




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Caption: Workflow of the Phase 3 clinical trial for **Arbaclofen** in MS spasticity.





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Caption: Simplified signaling pathway of **Arbaclofen**'s action at the GABA-B receptor.



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